molecular formula C5H12S2 B014574 Bis(ethylthio)methane CAS No. 4396-19-4

Bis(ethylthio)methane

Cat. No. B014574
CAS RN: 4396-19-4
M. Wt: 136.3 g/mol
InChI Key: RJQVVQDWHKZIHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(ethylthio)methane and related compounds involves electrophilic substitution reactions, where indoles react with aromatic aldehydes and ketones. This process can be catalyzed by aminosulfonic acid under ultrasound irradiation, offering a practical approach to synthesizing bis(indolyl)methanes, which share a similar synthetic pathway with bis(ethylthio)methane (Li et al., 2006).

Molecular Structure Analysis

The molecular structure of bis(ethylthio)methane can be deduced by examining related compounds, such as bis(iodozincio)methane, which does not form oligomers or aggregates in solution. This suggests a stable monomeric structure that could be similar to the ethylthio derivative (Matsubara et al., 2005).

Chemical Reactions and Properties

Bis(ethylthio)methane's chemical properties can be inferred from reactions involving similar compounds, such as bis(iodozincio)methane's ability to undergo methylenation reactions with carbonyl compounds. This highlights its potential reactivity and usefulness in organic synthesis (Matsubara et al., 2001).

Physical Properties Analysis

The physical properties of bis(ethylthio)methane, including molecular conformations and liquid structure, can be compared to bis(methylthio)methane. Molecular dynamics simulations and diffraction experiments reveal the main conformations and liquid structure, providing insights into the physical behavior of bis(ethylthio)methane (Gereben & Pusztai, 2012).

Chemical Properties Analysis

The chemical properties of bis(ethylthio)methane can be explored through the synthesis and reactions of related compounds, such as bis(benzylthio)methanes. These studies offer insight into the reactivity and potential applications of bis(ethylthio)methane in chemical synthesis (Ang et al., 1977).

Scientific Research Applications

  • Organometallic Chemistry : A study by Slaney et al. (2012) highlights the use of bis(diethylphosphino)methane as a bridging ligand in synthesizing diiridium, dirhodium, and iridium/rhodium complexes, which are crucial in geminal C–H activation of α-olefins (Slaney et al., 2012).

  • Organic Synthesis : Bis(iodozincio)methane, when coordinated with tetrahydrothiophene, has been shown to enhance nucleophilicity and stabilize its monomeric structure. This makes it an efficient reagent in organic synthesis, as found by Matsubara et al. (2005) and also in a separate study by the same group in 2001 (Matsubara et al., 2005), (Matsubara et al., 2001).

  • Catalysis : Silva et al. (1995) identified that complexes of rare earth picrates and rac-bis(ethylsulfinyl)methane show promise as efficient catalysts in producing rare earth-based materials (Silva et al., 1995).

  • Solar Energy : Poly(bis-3,4-ethylenedioxythiophene methane)s are being explored as novel counter electrodes in dye-sensitized solar cells, showing photo-electron conversion efficiencies between 5-70%, potentially competing with PEDOT, according to Zhang et al. (2018) (Zhang et al., 2018).

  • Medicinal Chemistry : Bis(indolyl)methanes have shown good antibacterial and anti-inflammatory properties, with compounds 3j, 3i, 3k, and 3g demonstrating higher anti-inflammatory activity than standard diclofenac, as reported by Sarva et al. (2016) (Sarva et al., 2016).

  • Electronic Devices : Benincori et al. (2003) demonstrated that electrochemically prepared poly(biheteroarylidenemethine) with a small-bandgap value is suitable for use in low-gap electronic devices (Benincori et al., 2003).

Safety And Hazards

Bis(ethylthio)methane may be irritating to the eyes and skin . It is advised to avoid contact with skin and eyes when using. In case of accidental contact, rinse immediately with plenty of water and seek medical advice . It should be used and stored following chemical safety operating procedures and ensure that the operation is carried out in a well-ventilated place . Avoid inhaling its vapor or dust, and take appropriate exhaust or personal protective measures when using it . The compound should be kept away from fire and oxidant during storage to avoid the risk of fire and explosion .

properties

IUPAC Name

ethylsulfanylmethylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S2/c1-3-6-5-7-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQVVQDWHKZIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196001
Record name Bis(ethylthio)methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(ethylthio)methane

CAS RN

4396-19-4
Record name 1,1′-[Methylenebis(thio)]bis[ethane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4396-19-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(ethylthio)methane
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Record name Bis(ethylthio)methane
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Record name Bis(ethylthio)methane
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Record name Bis(ethylthio)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
MA Andrade Da Silva, MH Zaim, PC Isolani… - Journal of …, 1995 - Taylor & Francis
The compound β-dissulfoxide bis(ethylsufinyl)methane (besm) was prepared by oxidation of bis(ethylthio)methane with hydrogen peroxide in acetic acid, and obtained as a mixture of …
L Field, HK Chu - The Journal of Organic Chemistry, 1977 - ACS Publications
Reactions oftypical disulfides were studied with five sulfur ylides andtwo related species. The oxo ylide Me2S+(0) CH2-(1) reacted with diphenyl disulfide (2) to give the bissulfide …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
M Belgis, CH Wijaya, A Apriyantono, B Kusbiantoro… - Scientia …, 2017 - Elsevier
Volatiles of six lai and four durian cultivars grown in Indonesia were analyzed using SPME/GC-MS. Total of 49 compounds in lai and 44 in durian were identified, including sulfurs, esters…
H Song, RC Haltiwanger, MR DuBois - Organometallics, 1987 - ACS Publications
The reaction of bis (ethylthio) methane (ETM) with Rh2Cl2 (CO) 4 results in the formation of Rh2Cl2-(CO) 2 (ETM) 2, 1, which has been characterized by an X-ray diffraction study. …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
JSM Peng - Malaysian Journal of Sustainable Agriculture, 2019 - myjsustainagri.com
Durio zibethinus, more commonly known as Durian or the ‘king of fruits’ by locals is a Southeast Asian tropical fruit. Smell is a crucial factor in durian acceptance amongst consumers as …
Number of citations: 9 www.myjsustainagri.com
M Folkmann, FJ Lund - Synthesis, 1990 - thieme-connect.com
Unlike simple penicillin esters these double esters 1 are rapidly hydrolyzed by human esterases giving the parent carboxylic acids and fonnaldehyde. This results in increased oral …
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
Here we have accummulated the largest data set of halo-alkanes in the open literature that we are aware of (see table in supplementary material). The data is presented as SMILES …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
YI Puzin, GV Leplyanin, YM Shaul'skii… - European polymer …, 1988 - Elsevier
It is found that the interaction of geminal bis-sulphides with acyl(aroyl)peroxides forms systems which initiate polymerization in non-aqueous media. The mechanism of the reaction of …
EC Taylor, JL LaMattina - The Journal of Organic Chemistry, 1978 - ACS Publications
Previous papers from this laboratory have described an unambiguous approach to the synthesis of 6-substituted pteridines by guanidine cyclization of 2-amino-3-cyano (or …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
M Du, XH Bu - 2009 - books.google.com
Currently, crystal engineering has enabled chemists to rationally design various functional crystalline solids to a large extent, and their well-defined lattice architectures can be …
Number of citations: 1 books.google.com

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